molecular formula C8H13N3 B13810426 4-Imino-1-methylazepane-3-carbonitrile

4-Imino-1-methylazepane-3-carbonitrile

Katalognummer: B13810426
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: OMVNSUCKXQZLEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Imino-1-methylazepane-3-carbonitrile is an organic compound with the molecular formula C8H13N3 It belongs to the class of azepane derivatives, which are seven-membered nitrogen-containing heterocycles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imino-1-methylazepane-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methylazepane with cyanogen bromide in the presence of a base can yield the desired compound. Another method involves the use of malononitrile and appropriate amines under microwave-assisted conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent selection and temperature control play crucial roles in scaling up the production.

Analyse Chemischer Reaktionen

Types of Reactions

4-Imino-1-methylazepane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms, and substituted azepane derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Imino-1-methylazepane-3-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Imino-1-methylazepane-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Imino-1-methyl-3-azepanecarbonitrile: A closely related compound with similar structural features.

    2-Imino-2H-chromene-3-carbonitrile: Another heterocyclic compound with a different core structure but similar functional groups.

    4-Amino-1H-1,5-benzodiazepine-3-carbonitrile: A compound with a different ring system but comparable reactivity.

Uniqueness

4-Imino-1-methylazepane-3-carbonitrile is unique due to its specific azepane ring structure and the presence of both imino and nitrile functional groups. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H13N3

Molekulargewicht

151.21 g/mol

IUPAC-Name

4-imino-1-methylazepane-3-carbonitrile

InChI

InChI=1S/C8H13N3/c1-11-4-2-3-8(10)7(5-9)6-11/h7,10H,2-4,6H2,1H3

InChI-Schlüssel

OMVNSUCKXQZLEZ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC(=N)C(C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.